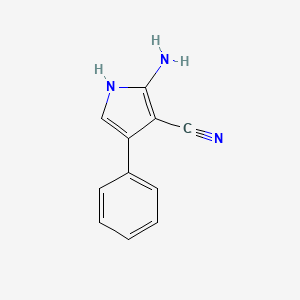

2-amino-4-phenyl-1H-pyrrole-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-4-phenyl-1H-pyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c12-6-9-10(7-14-11(9)13)8-4-2-1-3-5-8/h1-5,7,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYEJDFIDVKWWTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC(=C2C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377601 | |

| Record name | 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54153-51-4 | |

| Record name | 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile: Synthesis, Properties, and Reactivity

Foreword: The Pyrrole Scaffold in Modern Chemistry

The pyrrole ring, a five-membered aromatic heterocycle, represents a cornerstone of chemical synthesis and biological function.[1][2] Its presence in vital natural products like heme and chlorophyll, as well as in numerous pharmaceutical agents, underscores its significance. The molecule 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile is a highly functionalized derivative within this class. Its strategic placement of an amino group, a nitrile moiety, and a phenyl substituent makes it a versatile and valuable building block for the synthesis of more complex molecular architectures, particularly in the realms of medicinal chemistry and materials science.[3][4] This guide provides an in-depth exploration of its core physical and chemical properties, synthesis, and reactivity, offering field-proven insights for researchers and drug development professionals.

Core Physicochemical Characteristics

Understanding the fundamental physicochemical properties of a compound is the first step in its effective application. These parameters govern its behavior in different solvents, its stability, and its handling requirements. The properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉N₃ | [5] |

| Molecular Weight | 183.213 g/mol | [5] |

| Appearance | Typically a yellow or off-white solid | [6] |

| Melting Point | 168-170 °C | [5] |

| Solubility | Generally soluble in alcohols, ether, and benzene; poorly soluble in water. | |

| SMILES | NC1=C(C#N)C(=C[NH]1)C2=CC=CC=C2 | [5] |

| InChIKey | XYEJDFIDVKWWTR-UHFFFAOYSA-N | [5] |

Synthesis: A Multi-Component Approach

The synthesis of highly substituted pyrroles like this compound is often achieved through multi-component reactions (MCRs). The strategic advantage of MCRs lies in their efficiency and atom economy; multiple starting materials are combined in a single pot to form a complex product, minimizing intermediate isolation steps and reducing solvent waste. A common and effective route is a variation of the Gewald reaction, which traditionally synthesizes 2-aminothiophenes but can be adapted for pyrroles.[7][8][9]

Synthetic Rationale and Mechanism

The synthesis typically involves the condensation of an α-methylene ketone (or a precursor), an activated nitrile, and an amine source. In the case of the title compound, this translates to a reaction between a phenyl-substituted carbonyl compound, malononitrile, and an ammonia equivalent. The reaction proceeds through a series of steps, beginning with a Knoevenagel condensation between the carbonyl compound and malononitrile, followed by a Michael addition and subsequent cyclization and aromatization to form the stable pyrrole ring.

Validated Experimental Protocol

This protocol describes a reliable method for the synthesis of substituted aminopyrrole carbonitriles, adapted from established literature procedures.[6]

Objective: To synthesize this compound via a one-pot, multi-component reaction.

Materials:

-

Benzaldehyde

-

Malononitrile

-

Ammonium acetate (as ammonia source)

-

Ethanol (solvent)

-

Piperidine (base catalyst)

-

Standard laboratory glassware

-

Stirring hotplate

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzaldehyde (1.0 mmol), malononitrile (1.2 mmol), and ammonium acetate (1.5 mmol).

-

Solvent Addition: Add 20 mL of ethanol to the flask.

-

Catalyst Addition: Add 2-3 drops of piperidine to the mixture. The catalyst is crucial for promoting the initial condensation steps.

-

Reaction Execution: Heat the mixture to reflux (approximately 80°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature. A solid precipitate should form.

-

Pour the mixture into 50 mL of ice-cold water to precipitate the product fully.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold water.

-

-

Purification: The crude product can be purified by recrystallization from ethanol to yield the final product as a crystalline solid.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Experimental Workflow Diagram

Caption: One-pot synthesis workflow for this compound.

Spectral and Structural Characterization

Rigorous characterization is essential to confirm the structure of the synthesized molecule. The combination of NMR, IR, and Mass Spectrometry provides a complete picture of the molecular framework.

-

¹H NMR Spectroscopy: The proton NMR spectrum is a primary tool for structural elucidation. For the title compound (in DMSO-d₆), one would expect:

-

¹³C NMR Spectroscopy: The carbon spectrum complements the proton data:

-

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying functional groups. Key vibrational frequencies include:

-

N-H stretching: A pair of sharp bands around 3300-3500 cm⁻¹ for the primary amine (-NH₂).

-

C≡N stretching: A sharp, intense absorption band around 2200-2260 cm⁻¹ for the nitrile group.

-

C=C stretching: Bands in the 1450-1600 cm⁻¹ region, characteristic of the aromatic phenyl and pyrrole rings.

-

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the molecule, confirming its elemental composition. For C₁₁H₉N₃, the expected mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value.[6]

Chemical Properties and Reactivity

The reactivity of this compound is dictated by the interplay of its constituent functional groups and the aromatic pyrrole core.

The Pyrrole Ring: Acidity and Basicity

Unlike typical aliphatic amines, the nitrogen atom in the pyrrole ring is non-basic.[1][2] Its lone pair of electrons is delocalized and participates in the 6 π-electron aromatic system, which is essential for the ring's stability. Protonation of this nitrogen would disrupt the aromaticity and is therefore energetically unfavorable. Conversely, the N-H proton is weakly acidic (pKa ≈ 17.5 for unsubstituted pyrrole) and can be removed by a strong base.[2]

Key Reactive Centers

The molecule offers three primary sites for further chemical transformation, making it a highly versatile synthetic intermediate.

-

The Amino Group (-NH₂): As a primary amine, this group is nucleophilic. It can readily undergo acylation, alkylation, and diazotization reactions, allowing for the introduction of a wide variety of substituents. This serves as a key handle for building molecular complexity.

-

The Nitrile Group (-C≡N): The cyano group is an electrophilic site that can be transformed into other valuable functional groups. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide, or it can be reduced to a primary amine.

-

The Aromatic Rings (Pyrrole and Phenyl): Both rings can undergo electrophilic aromatic substitution. The pyrrole ring, being electron-rich, is generally more reactive than the phenyl ring. The positions for substitution will be directed by the existing amino and cyano groups.

Reactivity Pathway Diagram

Caption: Key reactive pathways of the title compound.

Conclusion and Outlook

This compound is more than just a chemical compound; it is a potent and versatile platform for chemical innovation. Its straightforward multi-component synthesis provides an accessible route to a scaffold rich in chemical handles. The strategic arrangement of its amino, nitrile, and phenyl groups allows for selective and diverse transformations, making it an ideal precursor for the construction of complex heterocyclic systems. For researchers in drug discovery and materials science, mastering the properties and reactivity of this molecule opens the door to novel structures with potentially significant biological and physical properties.

References

- A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. The Royal Society of Chemistry and the Centre National de la Recherche Scientifique, 2018.

- This compound - Chemical Synthesis D

- PYRROLE - Ataman Kimya.

- Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 2015, 5, 15233–15266.

- Pyrrole - Wikipedia. Wikipedia.

-

Microwave Assisted Synthesis of 2 Amino-4, 5diphenyl-1-Substituted-1 H-Pyrrole-3-Carbonitrile for Anti-Inflammatory and Antifung. Der Pharmacia Lettre, 2017, 9[4]: 51-58.

- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central.

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010 (i) 209-246.

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.

- Mechanisms of the Gewald synthesis of 2-aminothiophenes

Sources

- 1. scispace.com [scispace.com]

- 2. Pyrrole - Wikipedia [en.wikipedia.org]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. arkat-usa.org [arkat-usa.org]

- 9. chemrxiv.org [chemrxiv.org]

Methodological & Application

Multi-component Synthesis of 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile: An Application Note and Detailed Protocol

Introduction: The Significance of the 2-Aminopyrrole Scaffold in Modern Drug Discovery

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] Among the diverse array of pyrrole derivatives, those bearing an amino group at the 2-position and a cyano group at the 3-position are of particular interest to researchers in drug development. These 2-amino-3-cyanopyrrole moieties serve as versatile pharmacophores, exhibiting a wide spectrum of pharmacological activities, including antibacterial, antiviral, and anticancer properties.[1][2] The presence of multiple functional groups on the pyrrole ring allows for facile structural modifications, enabling the fine-tuning of their biological profiles. Specifically, compounds such as 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile have been investigated as broad-spectrum metallo-β-lactamase inhibitors, highlighting the potential of this class of molecules to combat antibiotic resistance.[3][4]

Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecular architectures from simple and readily available starting materials in a single synthetic operation.[5] These reactions are characterized by their high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds.[5] This application note provides a detailed protocol for the multi-component synthesis of 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile, a representative member of this important class of heterocyclic compounds.

Reaction Principle: A Mechanistic Insight into the Three-Component Synthesis

The synthesis of the this compound core is achieved through a three-component reaction involving an α-haloketone (2-bromoacetophenone), malononitrile, and an amine (in this case, ammonia or a precursor). The reaction proceeds through a cascade of interconnected steps, culminating in the formation of the highly functionalized pyrrole ring. A plausible mechanistic pathway involves an initial Thorpe-Ziegler type reaction.

The mechanism can be rationalized as follows:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between acetophenone (or a derivative) and malononitrile. The base abstracts a proton from the active methylene group of malononitrile, generating a carbanion which then attacks the carbonyl carbon of the ketone. Subsequent dehydration yields a benzylidenemalononitrile intermediate.

-

Michael Addition: A Michael addition of a nucleophile, derived from the second component, to the activated double bond of the benzylidenemalononitrile derivative.

-

Thorpe-Ziegler Cyclization: An intramolecular Thorpe-Ziegler reaction then occurs. The base abstracts a proton from the α-carbon of one of the nitrile groups, and the resulting carbanion attacks the carbon of the other nitrile group, leading to the formation of a five-membered ring.[6][7]

-

Tautomerization and Aromatization: The cyclic intermediate undergoes tautomerization to form the more stable enamine, which upon aromatization, yields the final this compound product.

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijpsr.com [ijpsr.com]

- 3. researchgate.net [researchgate.net]

- 4. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. lscollege.ac.in [lscollege.ac.in]

Application Note: Structural Elucidation of 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile using Fourier-Transform Infrared (FT-IR) Spectroscopy

Abstract

This application note provides a detailed guide for the characterization of 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile, a key heterocyclic scaffold in medicinal chemistry, using Fourier-Transform Infrared (FT-IR) spectroscopy. We will explore the theoretical underpinnings of the vibrational modes expected for this molecule, present comprehensive protocols for sample preparation and data acquisition, and offer an in-depth interpretation of the resulting spectrum. This guide is intended for researchers, scientists, and professionals in drug development who require robust analytical methods for structural confirmation and quality control of complex organic molecules.

Introduction: The Significance of Substituted Pyrroles and the Role of FT-IR

Substituted pyrroles are a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. This compound, in particular, is a versatile intermediate in the synthesis of novel pharmaceuticals. Its structural integrity is paramount to its function and reactivity in subsequent synthetic steps.

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic compounds. By measuring the absorption of infrared radiation by a molecule, an FT-IR spectrum provides a unique "molecular fingerprint" based on the vibrational frequencies of its functional groups.[1] This non-destructive technique is rapid, highly sensitive, and requires minimal sample preparation, making it an ideal tool for confirming the synthesis and purity of this compound.

Theoretical Framework: Predicting the Vibrational Spectrum

The structure of this compound incorporates several key functional groups, each with characteristic vibrational modes that will be evident in the FT-IR spectrum. Understanding these expected absorptions is crucial for accurate spectral interpretation.

-

Amino Group (-NH₂): As a primary amine, the -NH₂ group will exhibit two distinct stretching vibrations in the 3500-3300 cm⁻¹ region: an asymmetric and a symmetric N-H stretch.[2][3] A characteristic N-H bending (scissoring) vibration is also expected in the 1650-1580 cm⁻¹ range.[2]

-

Nitrile Group (-C≡N): The carbon-nitrogen triple bond of the nitrile group gives rise to a sharp, intense absorption peak in a relatively uncongested region of the spectrum, typically between 2260-2220 cm⁻¹.[3]

-

Phenyl Group (-C₆H₅): The aromatic phenyl ring will produce several characteristic bands. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹.[4] Carbon-carbon stretching vibrations within the ring usually appear as a series of peaks in the 1600-1400 cm⁻¹ region.[4]

-

Pyrrole Ring: The pyrrole ring itself contributes to the spectrum. The N-H stretching vibration of the pyrrole ring is expected in the 3400-3300 cm⁻¹ region, potentially overlapping with the amino group stretches. The C-N stretching vibrations within the ring are typically found in the 1335-1250 cm⁻¹ range for aromatic amines.[2] Ring deformation vibrations can also be observed in the fingerprint region.[5]

Experimental Protocols

Accurate and reproducible FT-IR spectra are contingent on proper sample preparation and instrument operation. Below are detailed protocols for the analysis of solid this compound.

Sample Preparation

Two common methods for preparing solid samples for FT-IR analysis are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

Protocol 3.1.1: KBr Pellet Method

This traditional method involves dispersing the sample in a dry KBr matrix and pressing it into a transparent pellet.[6]

-

Drying: Thoroughly dry spectroscopy-grade KBr powder in an oven at 105-110°C for at least 2 hours to remove any absorbed moisture, which can interfere with the spectrum.[7]

-

Grinding: In an agate mortar and pestle, grind 1-2 mg of the this compound sample to a fine powder.

-

Mixing: Add approximately 200 mg of the dried KBr powder to the mortar and gently mix with the sample until a homogenous mixture is obtained. Avoid excessive grinding, which can increase moisture absorption.[8]

-

Pellet Pressing: Transfer the mixture to a pellet die. Apply pressure (typically 8-10 metric tons) using a hydraulic press to form a thin, transparent pellet.[7]

-

Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

Protocol 3.1.2: Attenuated Total Reflectance (ATR) Method

ATR is a modern, rapid technique that requires minimal sample preparation.[9]

-

Crystal Cleaning: Before analysis, clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue to remove any residues.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the powdered this compound sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.[10]

-

Analysis: Collect the FT-IR spectrum.

FT-IR Data Acquisition

-

Instrument Setup: Purge the spectrometer with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Measurement Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 16-32 scans are typically sufficient to achieve a good signal-to-noise ratio.

-

-

Data Processing: Perform a baseline correction and normalize the spectrum as needed.

Data Presentation and Interpretation

The FT-IR spectrum of this compound is expected to exhibit a series of absorption bands corresponding to its constituent functional groups.

Predicted FT-IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3500 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | Medium |

| ~3300 | N-H Stretch | Pyrrole Ring | Medium |

| > 3000 | C-H Stretch | Phenyl Ring | Medium to Weak |

| 2260 - 2220 | C≡N Stretch | Nitrile (-C≡N) | Strong, Sharp |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium |

| 1600 - 1400 | C=C Stretch | Phenyl Ring | Medium to Strong (multiple bands) |

| 1335 - 1250 | C-N Stretch | Aromatic Amine | Medium to Strong |

| < 900 | C-H Out-of-plane Bend | Phenyl Ring | Strong |

Table 1: Predicted characteristic FT-IR absorption bands for this compound.

Spectral Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the FT-IR spectrum of the target compound.

Caption: Workflow for FT-IR analysis of this compound.

Troubleshooting

-

Broad Peak around 3400 cm⁻¹: A very broad absorption in the O-H stretching region can indicate the presence of water in the sample or KBr. Ensure all materials and equipment are thoroughly dried.[7]

-

Noisy Spectrum: A low signal-to-noise ratio can result from insufficient sample, poor contact in ATR, or an opaque KBr pellet. Increase the number of scans or reprepare the sample.

-

Sloping Baseline: This can be caused by an improperly prepared KBr pellet that scatters the infrared beam. Ensure the pellet is transparent and of uniform thickness.

-

Missing or Weak Peaks: For the nitrile peak, which is expected to be strong and sharp, its absence would indicate a failed synthesis or the presence of an impurity. Weak peaks in general could be due to low sample concentration.

Conclusion

FT-IR spectroscopy is a powerful and efficient technique for the structural verification of this compound. By identifying the characteristic absorption bands of the primary amine, nitrile, phenyl, and pyrrole functionalities, researchers can confidently confirm the identity and purity of their synthesized compound. The protocols and interpretive guidelines presented in this application note provide a robust framework for the successful application of FT-IR in a drug discovery and development setting.

References

-

Infrared Spectroscopy – Analytical chemistry laboratory, ICT Prague. (n.d.). Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of polypyrrole showing the distinct ppy vibrations. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Defense Technical Information Center. (1960). THE INFRARED SPECTRA OF THE PHENYL COMPOUNDS OF GROUP IVB, VB, AND VIIB ELEMENTS. Retrieved from [Link]

-

ACS Publications. (2004). Pyrrole as a Probe Molecule for Characterization of Basic Sites in ZSM-5: A Combined FTIR Spectroscopy and Computational Study. The Journal of Physical Chemistry B, 108(20), 7867–7876. [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

-

International Journal of Scientific & Academic Research. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) Study of the composition of amines using IR spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrrole as a Probe Molecule for Characterization of Basic Sites in ZSM-5: A Combined FTIR Spectroscopy and Computational Study. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

YouTube. (2023, October 17). How to Make a Good KBr Pellet - a Step-by-step Guide. Retrieved from [Link]

Sources

- 1. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. IR Absorption Table [webspectra.chem.ucla.edu]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. researchgate.net [researchgate.net]

- 6. shimadzu.com [shimadzu.com]

- 7. kinteksolution.com [kinteksolution.com]

- 8. pelletpressdiesets.com [pelletpressdiesets.com]

- 9. mt.com [mt.com]

- 10. drawellanalytical.com [drawellanalytical.com]

Application Note: Mass Spectrometry of 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile

Introduction

2-amino-4-phenyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif is a key component in a variety of biologically active molecules. Accurate characterization of this and related compounds is paramount for synthesis validation, impurity profiling, and metabolic studies. Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of such compounds.[1][2][3] This application note provides a detailed guide to the analysis of this compound using electrospray ionization mass spectrometry (ESI-MS), outlining optimized protocols and discussing expected fragmentation patterns.

Molecular Profile

A foundational understanding of the analyte's properties is critical for method development.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉N₃ | [4] |

| Molecular Weight | 183.213 g/mol | [4] |

| Melting Point | 168-170 ºC | [4] |

| InChIKey | XYEJDFIDVKWWTR-UHFFFAOYAX | [4] |

| SMILES | NC1=C(C#N)C(=C[NH]1)C2=CC=CC=C2 | [4] |

Recommended Mass Spectrometry Approach: Electrospray Ionization (ESI)

For a polar, non-volatile molecule like this compound, Electrospray Ionization (ESI) is the preferred ionization method.[3] ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ with minimal in-source fragmentation, making it ideal for accurate molecular weight determination.[3] This is particularly advantageous when analyzing novel compounds or when working with complex mixtures where preserving the molecular ion is crucial.

Causality of Method Selection:

The choice of ESI is dictated by the chemical nature of the pyrrole derivative. The presence of the amino group and the nitrogen atoms within the pyrrole ring provides basic sites that are readily protonated in the acidic mobile phases commonly used with ESI.[5] This high proton affinity ensures efficient ionization and a strong signal for the [M+H]⁺ ion.

Experimental Workflow

A systematic approach, from sample preparation to data analysis, is key to obtaining high-quality, reproducible mass spectra.

Caption: Predicted fragmentation pathway of protonated this compound.

Interpretation of Key Fragments:

-

Loss of Hydrogen Cyanide (HCN): The nitrile group (-C≡N) is a common neutral loss from nitrile-containing compounds upon collisional activation. [6][7]The loss of 27 Da from the precursor ion to yield a fragment at m/z 157.079 would be a strong indicator of this pathway.

-

Loss of Ammonia (NH₃): The amino group can be lost as ammonia (17 Da), leading to a fragment ion at m/z 167.082. This is a characteristic fragmentation for primary amines.

-

Phenyl Cation and Related Fragments: Cleavage of the bond between the phenyl group and the pyrrole ring can lead to fragments related to the phenyl moiety. However, the aromaticity of both rings suggests that ring-opening and subsequent fragmentation are more likely. Fragments such as m/z 115 and 102 could arise from the breakdown of the heterocyclic core after initial neutral losses.

Conclusion

This application note provides a comprehensive framework for the mass spectrometric analysis of this compound. By employing electrospray ionization, researchers can confidently determine the molecular weight of this compound. Furthermore, the use of tandem mass spectrometry allows for detailed structural confirmation through the analysis of characteristic fragmentation patterns. The protocols and expected data presented herein serve as a robust starting point for researchers in pharmaceutical and chemical analysis, enabling reliable characterization of this important class of molecules.

References

- A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides.

-

This compound - Chemical Synthesis Database. ChemSynthesis.[Link]

-

Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry. PubMed.[Link]

-

Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal.[Link]

-

Synthesis of 2-Amino-4hydroxy-1H-Pyrrole-3-Carbonitrile from Glycine Under Microwave Irradiation. International Journal of Advanced Biological and Biomedical Research.[Link]

-

2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile - Optional[MS (GC)] - Spectrum. SpectraBase.[Link]

-

Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. PubMed.[Link]

-

Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Semantic Scholar.[Link]

-

Synthesis, Characterization, and Crystal Structure of 2-Amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3- carbonitrile. ResearchGate.[Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace.[Link]

-

Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl 2. ResearchGate.[Link]

-

2-Amino-1H-pyrrole-3-carbonitrile | C5H5N3 | CID 22499132. PubChem.[Link]

-

The Expanding Role of Electrospray Ionization Mass Spectrometry for Probing Reactive Intermediates in Solution. MDPI.[Link]

-

Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and frag. Wiley Online Library.[Link]

-

Pyrrole - Wikipedia. Wikipedia.[Link]

-

(PDF) Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. ResearchGate.[Link]

-

Pyrroles database - synthesis, physical properties. ChemSynthesis.[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. lifesciencesite.com [lifesciencesite.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. scispace.com [scispace.com]

- 6. Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iris.unito.it [iris.unito.it]

Troubleshooting & Optimization

Technical Support Center: Stability and Handling of 2-Amino-4-phenyl-1H-pyrrole-3-carbonitrile Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile derivatives. This guide is designed to provide expert insights and practical solutions to the stability challenges commonly encountered with this promising class of compounds. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and manage these issues effectively in your experiments.

Part 1: Frequently Asked Questions (FAQs) on Stability and Handling

This section addresses the most common questions regarding the inherent stability and proper handling of this compound derivatives.

Question 1: My this compound derivative is showing signs of degradation (e.g., color change, precipitation) shortly after synthesis or dissolution. What is the underlying cause?

Answer: The instability of these derivatives often stems from the intrinsic chemical nature of the 2-aminopyrrole core. Pyrrole rings are electron-rich aromatic systems.[1] This high electron density makes them highly susceptible to electrophilic attack, particularly protonation under acidic conditions, which can initiate polymerization, leading to insoluble, often darkly colored byproducts.[1]

Furthermore, the 2-amino group can enhance this reactivity. While the 3-carbonitrile group offers some electronic stabilization, the core structure remains vulnerable to several degradation pathways:

-

Oxidation: The electron-rich ring is prone to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or peroxide contaminants in solvents. This process is often accelerated by light (photoxidation).[2][3][4]

-

Acid-Catalyzed Polymerization: Trace amounts of acid can protonate the pyrrole ring, disrupting its aromaticity and making it highly reactive. The protonated pyrrole acts as an electrophile, which is then attacked by a neutral pyrrole molecule, starting a chain reaction that results in polymer formation.[1]

-

Hydrolysis: While generally more stable than esters, the nitrile group can undergo hydrolysis to an amide and then a carboxylic acid, especially under strong acidic or basic conditions. The stability in acidic versus alkaline media can be highly structure-dependent.[2]

Question 2: What are the optimal conditions for storing solid samples and solutions of these derivatives to ensure long-term stability?

Answer: Based on the known instability factors, a multi-pronged approach to storage is critical. The primary goal is to mitigate exposure to oxygen, light, moisture, and acidic contaminants.

| Storage Condition | Recommendation for Solid Samples | Recommendation for Solutions | Rationale |

| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Degas solvents before use and store solutions under an inert atmosphere. | Minimizes oxidative degradation from atmospheric oxygen.[4] |

| Temperature | Store at low temperatures (-20°C or -80°C). | Store frozen at -20°C or -80°C for long-term storage. For daily use, refrigerate at 2-8°C. | Reduces the rate of all chemical degradation reactions. |

| Light | Store in amber glass vials or wrap vials in aluminum foil. | Use amber glassware or foil-wrapped containers for preparation and storage. | Prevents photodegradation, as related pyrrole structures are known to be photolabile.[2] |

| Solvent Choice | N/A | Use high-purity, anhydrous, peroxide-free solvents (e.g., DMSO, DMF, Acetonitrile). | Avoids degradation initiated by water, peroxides, or acidic impurities common in lower-grade solvents. |

| pH Control | N/A | If aqueous buffers are required, maintain a neutral pH (6.5-7.5). Avoid acidic or strongly basic buffers. | Pyrrole derivatives can be labile in acidic or alkaline media.[2] |

Question 3: I'm observing multiple unexpected peaks in my HPLC analysis of a freshly purified compound. Could this be degradation?

Answer: Yes, this is a classic sign of on-column or in-solution degradation. The appearance of new peaks, often with tailing or inconsistent areas upon re-injection, suggests instability under the analytical conditions.

-

Acidic Mobile Phase: Many standard reversed-phase HPLC methods use acidic modifiers like trifluoroacetic acid (TFA) or formic acid. These acids can induce degradation of sensitive pyrroles directly on the column.[1]

-

Solvent Reactivity: If your compound is dissolved in a reactive solvent like methanol, it could potentially form methyl esters if the nitrile group hydrolyzes to a carboxylic acid, although this is a secondary and slower degradation pathway.

-

Oxidation during Sample Prep: Exposure to air during sample preparation and while sitting in the autosampler can lead to the formation of oxidized byproducts.

To troubleshoot, consider modifying your HPLC method:

-

Use a neutral pH mobile phase if your column chemistry allows (e.g., with a phosphate buffer).

-

Minimize the time the sample spends in the autosampler.

-

Ensure your dissolution solvent is inert and high-purity.

Part 2: Troubleshooting Experimental Workflows

This section provides a logical framework for diagnosing and solving stability issues encountered during chemical reactions and biological assays.

Problem: My reaction to synthesize or modify a this compound derivative is giving low yields and producing a significant amount of dark, insoluble material.

This common issue points directly to the degradation of the pyrrole ring during the reaction. The primary suspect is often acid-induced polymerization.

Troubleshooting Workflow: Low Yields and Polymerization

Below is a workflow to diagnose and resolve this issue, presented in a decision-tree format.

Caption: Troubleshooting workflow for low reaction yields.

Part 3: Protocols for Stability Assessment

To proactively understand the stability profile of your specific derivative, a forced degradation (or stress testing) study is invaluable. This involves subjecting the compound to harsh conditions to intentionally induce degradation and identify the resulting products and pathways.[5]

Protocol: Forced Degradation Study of a this compound Derivative

Objective: To determine the intrinsic stability of the derivative under hydrolytic, oxidative, and photolytic stress conditions as recommended by ICH guidelines.[2][5]

Materials:

-

Your this compound derivative (the "API").

-

HPLC-grade acetonitrile (ACN) and water.

-

Buffers: 0.1 M HCl, 0.1 M NaOH, and a neutral buffer (e.g., phosphate, pH 7.0).

-

Oxidizing agent: 3% Hydrogen Peroxide (H₂O₂).

-

Class A volumetric flasks, amber vials, HPLC system with DAD/UV and MS detectors.

-

Photostability chamber.

Procedure:

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your API in ACN. This will be your primary stock.

-

Stress Condition Setup (perform in duplicate):

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Note: Base-catalyzed degradation is often rapid.[2]

-

Neutral Hydrolysis: Mix 1 mL of stock solution with 1 mL of pH 7.0 buffer. Keep at 60°C for 24 hours.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[4]

-

Photolytic Degradation (Solid): Spread a thin layer of the solid API in a shallow dish and expose it in a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).

-

Photolytic Degradation (Solution): Prepare a 0.1 mg/mL solution in ACN:water (1:1). Expose this solution in a quartz cuvette in the photostability chamber alongside a dark control wrapped in foil.

-

Thermal Degradation (Solid): Store the solid API in an oven at 70°C for 48 hours.

-

-

Sample Analysis:

-

At designated time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

Neutralize the acidic and basic samples before injection.

-

For solid samples, prepare solutions at 0.1 mg/mL.

-

Analyze all samples, including a non-degraded control, by a stability-indicating HPLC-UV/MS method. The method must be able to resolve the parent peak from all major degradation products.

-

-

Data Interpretation:

-

Calculate the percentage of degradation for the API under each condition.

-

Use the MS data to propose structures for the major degradation products.

-

Identify the conditions under which your compound is least stable to guide handling and formulation efforts.

-

Workflow for a Forced Degradation Study

Caption: General workflow for a forced degradation study.

References

-

Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. PubMed Central. Available at: [Link]

-

A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. Available at: [Link]

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Available at: [Link]

-

Synthesis of 2-Amino-4hydroxy-1H-Pyrrole-3-Carbonitrile from Glycine Under Microwave Irradiation. International Journal of Advanced Biological and Biomedical Research. Available at: [Link]

-

(PDF) Synthesis and -characterization of new N-substituted 2-aminopyrrole derivatives. ResearchGate. Available at: [Link]

-

Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). ACS Omega. Available at: [Link]

-

Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. Available at: [Link]

-

(PDF) Biodegradation and Analytical Methods for Detection of Organophosphorous Pesticide: Chlorpyrifos. ResearchGate. Available at: [Link]

-

Insights on Structure–Passive Permeability Relationship in Pyrrole and Furan-Containing Macrocycles. Journal of Medicinal Chemistry. Available at: [Link]

-

Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

Strecker type degradation of phenylalanine by 4-hydroxy-2-nonenal in model systems. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

-

3-Aminopyrroles and their application in the synthesis of pyrrolo[3,2-d]pyrimidine (9-deazapurine) derivatives. CORE. Available at: [Link]

-

Short and Modular Synthesis of Substituted 2-Aminopyrroles. Organic Letters. Available at: [Link]

-

2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. Available at: [Link]

-

Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Pharmaguideline. Available at: [Link]

-

Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. MDPI. Available at: [Link]

-

Substituent-Dependent Divergent Synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles, Pyrrolyldienols and 3-Amino-1-acylethylidene-2-cyanopyrrolizines via Reaction of Acylethynylpyrroles with Malononitrile. MDPI. Available at: [Link]

-

Multi-component one-pot synthesis of 2-aminopyrrole derivatives. Chinese Chemical Letters. Available at: [Link]

-

Structure-Activity Relationship Study of 1 H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Short and Modular Synthesis of Substituted 2-Aminopyrroles. PubMed Central. Available at: [Link]

-

Green protocol for the synthesis of 2-amino-4 H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. RSC Advances. Available at: [Link]

-

Defining the Critical Role of α-Gustducin for NF-κB Inhibition and Anti-Inflammatory Signal Transduction by Bitter Agonists in Lung Epithelium. MDPI. Available at: [Link]

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]

-

This compound. Chemical Synthesis Database. Available at: [Link]

-

(PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ResearchGate. Available at: [Link]

-

Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. Available at: [Link]

-

Emerging Investigator Series – RSC Advances Blog. RSC Blogs. Available at: [Link]

-

SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy. Available at: [Link]

-

Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide. Pharmaceutical Research. Available at: [Link]

-

Synthesis of N-(pyrrole-2-carbonyl)-amino acid methyl esters. ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ajrconline.org [ajrconline.org]

Technical Support Center: Scale-Up Synthesis of 2-Amino-4-phenyl-1H-pyrrole-3-carbonitrile

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile. As a critical intermediate in pharmaceutical development, ensuring a robust, safe, and scalable synthetic process is paramount. This guide provides in-depth technical insights, troubleshooting advice, and frequently asked questions (FAQs) to navigate the complexities of transitioning this synthesis from the laboratory to pilot and production scales.

I. Foundational Principles of Synthesis and Scale-Up

The synthesis of this compound typically proceeds via a multicomponent reaction, often involving a variation of the Thorpe-Ziegler cyclization. A common approach involves the condensation of a phenylacetaldehyde equivalent, an activated nitrile such as malononitrile, and a source of ammonia.

A. Reaction Mechanism Overview

A plausible reaction pathway involves the initial Knoevenagel condensation of the phenylacetaldehyde derivative with malononitrile, followed by a Michael addition of an amine or ammonia, and subsequent Thorpe-Ziegler type intramolecular cyclization and tautomerization to yield the final 2-aminopyrrole product.

Caption: Plausible reaction pathway for the synthesis of this compound.

B. Key Considerations for Scale-Up

Transitioning from laboratory to industrial scale introduces significant challenges that can impact reaction efficiency, safety, and product quality. Key areas of focus include:

-

Thermal Management: Multicomponent reactions, particularly those involving nitrile condensations, can be highly exothermic. Inadequate heat removal on a larger scale can lead to temperature spikes, increased byproduct formation, and potentially a runaway reaction.

-

Mass Transfer: Inefficient mixing in large reactors can lead to localized "hot spots" and concentration gradients, affecting reaction kinetics and selectivity.

-

Reagent Addition Strategy: The order and rate of reagent addition become critical at scale to control the reaction exotherm and minimize side reactions.

-

Work-up and Product Isolation: Laboratory-scale purification methods like chromatography are often not feasible for large quantities. Developing a robust crystallization process is crucial for obtaining the desired product purity and physical form.

-

Process Safety: A thorough understanding of the thermal hazards of the reaction and the toxicity of all materials is essential for safe operation at scale.

II. Troubleshooting Guide

This section addresses common issues encountered during the scale-up synthesis in a question-and-answer format.

Q1: My reaction yield has dropped significantly upon moving from a 1L flask to a 50L reactor. What are the likely causes?

A1: A drop in yield during scale-up is a common issue with several potential root causes:

-

Inadequate Mixing: In a larger reactor, achieving homogenous mixing is more challenging. This can lead to localized areas of high reactant concentration, promoting side reactions, and areas of low concentration, resulting in incomplete conversion.

-

Troubleshooting:

-

Agitator Design and Speed: Ensure the agitator is appropriate for the reactor geometry and viscosity of the reaction mixture. You may need to increase the agitation speed or consider a different impeller design (e.g., pitched-blade turbine for better axial flow).

-

Baffling: Confirm that the reactor is properly baffled to prevent vortexing and improve mixing efficiency.

-

-

-

Poor Temperature Control: Localized overheating due to inefficient heat removal can lead to thermal degradation of reactants, intermediates, or the final product.

-

Troubleshooting:

-

Jacket Temperature: Lower the jacket temperature to create a larger temperature differential (ΔT) for more efficient cooling.

-

Controlled Addition: Add one of the key reactants (e.g., the phenylacetaldehyde derivative or malononitrile) slowly over time to control the rate of heat generation. A pre-reaction calorimetry study can help determine a safe addition profile.

-

-

-

Changes in Reagent Stoichiometry: Inaccurate charging of reagents on a larger scale can significantly impact the reaction outcome.

-

Troubleshooting:

-

Calibration: Verify the calibration of all scales and flow meters used for charging reagents.

-

Loss on Transfer: Account for any material lost during transfer from storage containers to the reactor.

-

-

Q2: I am observing a significant amount of a dark, tar-like byproduct that was not present in my lab-scale reactions. What is it and how can I prevent it?

A2: The formation of dark, polymeric byproducts is often indicative of side reactions becoming more prevalent at higher temperatures or longer reaction times.

-

Potential Side Reactions:

-

Self-condensation of Phenylacetaldehyde: Phenylacetaldehyde can undergo base-catalyzed self-condensation to form polymeric materials.

-

Decomposition of Malononitrile: Malononitrile is sensitive and can decompose or polymerize under harsh basic conditions or at elevated temperatures.[1]

-

Oxidation: The 2-aminopyrrole product can be susceptible to oxidation, leading to colored impurities.

-

-

Prevention Strategies:

-

Strict Temperature Control: As discussed in Q1, maintaining a consistent and controlled reaction temperature is crucial.

-

Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

-

Optimized Reaction Time: Determine the minimum reaction time required for complete conversion through in-process monitoring (e.g., HPLC). Avoid prolonged reaction times at elevated temperatures.

-

Base Selection and Stoichiometry: The choice and amount of base can significantly influence side reactions. A weaker base or a stoichiometric amount rather than a large excess might be beneficial.

-

Q3: My final product is difficult to crystallize and isolate at a large scale. What can I do to improve the crystallization process?

A3: Developing a robust crystallization process is a critical aspect of scale-up.

-

Solvent Screening: A systematic solvent screen is the first step. Look for a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Anti-solvent crystallization, where a solvent in which the product is insoluble is added to a solution of the product, is also a common technique.

-

Control of Supersaturation:

-

Cooling Profile: A slow and controlled cooling rate is generally preferred to promote the growth of larger, more easily filterable crystals. Crash cooling can lead to the formation of fine particles that are difficult to handle.

-

Seeding: Introducing a small amount of pure product crystals (seed crystals) at the appropriate temperature can induce crystallization and help control the crystal size and form.

-

-

Impurity Effects: Impurities can inhibit crystallization or lead to the formation of oils. If you are struggling with crystallization, consider an additional purification step before the final crystallization, such as a carbon treatment to remove colored impurities or a wash of the crude product with a solvent that selectively removes key impurities.

-

Polymorphism: Be aware that this compound may exist in different crystalline forms (polymorphs) with different physical properties. The choice of solvent and crystallization conditions can influence which polymorph is obtained. Characterization of the solid form (e.g., by XRPD, DSC) is important for consistency.

III. Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when scaling up this synthesis?

A: The main safety concerns are:

-

Runaway Reaction: The condensation and cyclization steps are often exothermic. A thorough thermal hazard assessment, including reaction calorimetry (RC1) or differential scanning calorimetry (DSC) studies, is essential to understand the heat of reaction and the potential for a thermal runaway.[2]

-

Toxicity of Reagents: Malononitrile and other cyanide-containing reagents are highly toxic.[1] Strict handling procedures, including the use of appropriate personal protective equipment (PPE) and engineering controls (e.g., closed-system transfers), are mandatory.[3]

-

Hydrogen Cyanide (HCN) Evolution: Although less common in this specific synthesis, the potential for HCN gas release, especially under acidic conditions or in the presence of moisture with cyanide salts, must be considered.[4] Ensure adequate ventilation and have HCN monitoring in place if necessary.

Q: What analytical techniques are recommended for in-process control (IPC) during the scale-up?

A: For effective in-process control, the following techniques are recommended:

-

High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for monitoring the consumption of starting materials and the formation of the product and any major byproducts.

-

Process Analytical Technology (PAT):

-

FTIR/Raman Spectroscopy: In-situ probes can provide real-time information on the concentration of key species in the reaction mixture, allowing for precise determination of reaction endpoints.[5][6]

-

Calorimetry: As mentioned, reaction calorimetry is crucial for monitoring the heat evolution of the reaction in real-time, which is a direct measure of the reaction rate.[7]

-

Q: How can I manage the waste streams generated from this synthesis at a large scale?

A: Waste management is a critical consideration in industrial synthesis.

-

Solvent Recovery: Where possible, implement procedures for the recovery and recycling of solvents.

-

Aqueous Waste Treatment: Aqueous waste streams may contain residual reagents and byproducts. Treatment may involve pH adjustment, oxidation of cyanides (e.g., with hypochlorite), or biological treatment, depending on the specific contaminants and local regulations.

-

Solid Waste: Filter cakes and other solid waste should be disposed of in accordance with hazardous waste regulations.

IV. Experimental Protocols

The following are generalized protocols that should be adapted and optimized for your specific equipment and scale.

A. Representative Lab-Scale Synthesis (for baseline)

A multi-component synthesis of N-substituted 2-amino-3-cyano pyrroles has been demonstrated from nitroepoxides, amines, and malononitrile.[8] While not the exact target molecule, this provides a relevant starting point. In a typical procedure, a solution of the nitroepoxide (1.0 mmol), an amine (1.0 mmol), malononitrile (1.2 mmol), and a base like K₂CO₃ (1.0 mmol) in a suitable solvent such as methanol is stirred at a controlled temperature (e.g., 60°C) for a set time.[8] The reaction is then quenched with water and the product is extracted with an organic solvent.[8] Purification is typically achieved by column chromatography.[9]

B. Scale-Up Considerations for a Batch Reactor

-

Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

-

Solvent and Base Charge: Charge the solvent and the base to the reactor and bring the mixture to the desired initial temperature.

-

Controlled Reagent Addition:

-

Solution 1: Prepare a solution of the phenylacetaldehyde derivative in the reaction solvent.

-

Solution 2: Prepare a solution of malononitrile and the ammonia source in the reaction solvent.

-

-

Reaction Execution: Add one of the reactant solutions to the reactor via a metering pump over a calculated period to maintain the desired reaction temperature. Monitor the reaction progress by IPC (e.g., HPLC).

-

Quench: Once the reaction is complete, cool the mixture and quench by the addition of water or a suitable acidic solution.

-

Work-up:

-

Phase Separation: If applicable, separate the aqueous and organic layers.

-

Extraction: Extract the aqueous layer with a suitable solvent to recover any dissolved product.

-

Washes: Wash the combined organic layers to remove impurities.

-

-

Crystallization:

-

Solvent Swap/Concentration: Concentrate the organic phase and/or perform a solvent swap to the desired crystallization solvent.

-

Controlled Cooling and Seeding: Cool the solution according to a pre-determined profile and add seed crystals at the appropriate point.

-

Aging: Hold the slurry at the final temperature for a period to allow for complete crystallization.

-

-

Isolation and Drying: Isolate the product by filtration, wash the filter cake with fresh, cold solvent, and dry the product under vacuum at a controlled temperature.

Caption: Generalized workflow for the scale-up synthesis in a batch reactor.

V. Data Summary

The following table summarizes typical reaction parameters that may be considered during the optimization and scale-up of the synthesis. Note that these are representative and will require optimization for your specific process.

| Parameter | Laboratory Scale (1L) | Pilot Scale (50L) | Key Considerations for Scale-Up |

| Reactant Concentration | 0.5 - 1.0 M | 0.5 - 1.0 M | Higher concentrations can increase throughput but also increase heat duty and viscosity. |

| Reaction Temperature | 20 - 80 °C | 20 - 80 °C | Tighter control is needed at scale. Exotherm management is critical. |

| Reagent Addition Time | 5 - 15 minutes | 1 - 4 hours | Extended addition time is necessary to control the exotherm. |

| Mixing Speed | 200 - 400 RPM | 50 - 150 RPM | Tip speed and power per unit volume are more relevant scaling parameters than RPM. |

| Work-up Solvent Volume | 5 - 10 volumes | 3 - 7 volumes | Minimize solvent usage to improve process efficiency and reduce waste. |

| Crystallization Cooling Rate | ~1-2 °C/min | 0.2 - 0.5 °C/min | Slower cooling promotes larger crystals and better purity. |

VI. References

-

Recent Advancements in Pyrrole Synthesis. PMC. [Link]

-

A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. New Journal of Chemistry. [Link]

-

A multi-component synthesis of N-substituted 2-amino-3-cyano pyrroles via ring-opening of nitroepoxides. New Journal of Chemistry (RSC Publishing). [Link]

-

The Thorpe-Ziegler reaction: A powerful strategy for the synthesis of heterocycles. ResearchGate. [Link]

-

Synthesis of substituted pyrroles by addition of sulfonamides to ethyl propiolate. Scholars Archive. [Link]

-

CN103864661A - Synthesis process of 2-amino-3-cyano pyrrole derivatives. Google Patents.

-

Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. NIH. [Link]

-

Runaway reactions, case studies, lessons learned. ARIA. [Link]

-

Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link]

-

malononitrile - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Case Studies of Incidents in Runaway Reactions and Emergency Relief. ResearchGate. [Link]

-

Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

-

Scalable Preparation of the Masked Acyl Cyanide TBS-MAC. PMC. [Link]

-

(PDF) Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. ResearchGate. [Link]

-

Recent Advances in Functionalization of Pyrroles and their Translational Potential. ResearchGate. [Link]

-

Computational Revision of the Mechanism of the Thorpe Reaction. MDPI. [Link]

-

An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. ResearchGate. [Link]

-

SYNTHESIS, CRYSTAL STRUCTURE OF MONO- AND BIS α-AMINONITRILES AND CLASSIFIATION BASED ON CHEMICAL COMPOSITION. CyberLeninka. [Link]

-

Review article on impurity profiling. International Journal of Pharmacy and Pharmaceutical Science. [Link]

-

Laboratory Use of Cyanide Salts Safety Guidelines. EHS.MIT.EDU. [Link]

-

Aminonitriles as building blocks in organic chemistry. Johannes Gutenberg-Universität Mainz. [Link]

-

Practical approach to prediction and prevention of runaway reactions. International Journal of Engineering, Science and Technology. [Link]

-

Scale up reaction of isatylidene malononitrile (1) with 2‐acetylpyridine,.(2). ResearchGate. [Link]

-

Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. Reaction Chemistry & Engineering (RSC Publishing). [Link]

-

Cyanides Storage, Handling and General Use Information. University of Windsor. [Link]

-

An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. PubMed Central. [Link]

-

Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Longdom Publishing. [Link]

-

Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories. e-marefa. [Link]

-

SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Sciforum. [Link]

-

α-Aminonitrile synthesis by cyanation. Organic Chemistry Portal. [Link]

-

IMPURITY PROFILING OF DRUGS: A RE- VIEW. IJNRD. [Link]

-

Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. ResearchGate. [Link]

-

Synthesis and crystallization purification of phytosterol esters for food industry application. Food Science and Technology. [Link]

-

Thorpe reaction. L.S.College, Muzaffarpur. [Link]

-

An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. [Link]

-

Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. NIH. [Link]

-

A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. MDPI. [Link]

-

Facile synthesis of 5α-functionalized pyrroles via multicomponent reactions of vicinal tricarbonyl compounds, enamines, and nucleophiles. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. PMC. [Link]

-

Reaction Calorimetry for Studying Kinetics in Bulk Phase Polymerization of Propene. Wiley Online Library. [Link]

-

Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE. [Link]

-

Thorpe-Ziegler Reaction. Chem-Station Int. Ed.. [Link]

-

(PDF) 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile. ResearchGate. [Link]

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]

- 3. books.lucp.net [books.lucp.net]

- 4. mdpi.com [mdpi.com]

- 5. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. agilent.com [agilent.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

Validation & Comparative

A Comparative Analysis of the Antibacterial Potential of 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile Derivatives and Standard Antibiotics

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of antibiotic resistance, heterocyclic compounds, particularly those containing the pyrrole scaffold, have emerged as a promising frontier in drug discovery.[1] This guide provides a comprehensive comparison of the antibacterial activity of 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile and its derivatives against commonly used standard antibiotics. Drawing upon available experimental data, this document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new antibacterial therapies.

Introduction to the Contenders

This compound and its analogues represent a class of synthetic compounds that have garnered significant interest for their diverse biological activities, including antibacterial properties. The pyrrole ring is a key pharmacophore found in many natural and synthetic bioactive molecules.[2][3] The presence of the amino and cyano groups at positions 2 and 3, respectively, along with the phenyl group at position 4, contributes to the molecule's potential to interact with bacterial targets.

Standard Antibiotics chosen for this comparison are Ampicillin and Ciprofloxacin, representing two distinct and widely utilized classes of antibacterial agents.

-

Ampicillin , a β-lactam antibiotic, has been a mainstay in the treatment of various bacterial infections for decades.

-

Ciprofloxacin , a fluoroquinolone, is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.

This guide will delve into a comparative analysis of their antibacterial efficacy, mechanisms of action, and the standardized methodologies used to evaluate them.

Comparative Antibacterial Activity: A Data-Driven Assessment

While direct and extensive comparative data for the specific molecule this compound is limited in publicly available literature, we can extrapolate and create a representative profile based on studies of structurally similar 2-amino-1,5-diaryl-1H-pyrrole-3-carbonitrile derivatives. This approach allows for a scientifically grounded estimation of its potential antibacterial spectrum and potency.

Table 1: Minimum Inhibitory Concentration (MIC) Data for 2-amino-pyrrole-3-carbonitrile Derivatives and Standard Antibiotics

| Compound/Antibiotic | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Reference |

| 2-amino-1-phenyl-4-(pyridin-4-yl-amino)−5-(p-tolyl)−1H-pyrrole-3-carbonitrile | Comparable to Gentamicin | - | [2] |

| Pyrrolyl benzamide derivatives | 3.12 - 12.5 µg/mL | >12.5 µg/mL | [2] |

| Ciprofloxacin (Standard) | ~2 µg/mL | ~2 µg/mL | [2] |

| Ampicillin (Standard) | Variable (Resistance is common) | Variable (Resistance is common) | [4] |

Note: The data for the pyrrole derivatives is based on structurally similar compounds and serves as a representative profile.

Interpretation of Data:

The available data suggests that derivatives of 2-amino-pyrrole-3-carbonitrile exhibit promising activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[1][2] In some cases, their potency is reported to be comparable to standard antibiotics like gentamicin.[2] However, their efficacy against Gram-negative bacteria such as Escherichia coli appears to be lower, a common challenge for many new antimicrobial candidates due to the complex outer membrane of these bacteria.[1]

Unraveling the Mechanisms of Action

Understanding how these compounds inhibit bacterial growth is crucial for their development as therapeutic agents.

This compound Derivatives

The primary mechanism of action for many pyrrole-based antibacterial compounds is the inhibition of DNA gyrase and topoisomerase IV .[2] These essential enzymes are responsible for managing the topological state of DNA during replication, transcription, and repair. By inhibiting these enzymes, the pyrrole derivatives disrupt critical cellular processes, leading to bacterial cell death.

Caption: Mechanism of action for pyrrole derivatives.

Standard Antibiotics

-

Ampicillin: As a β-lactam antibiotic, ampicillin inhibits the synthesis of the bacterial cell wall. It specifically targets and irreversibly inhibits transpeptidase , an enzyme crucial for the cross-linking of peptidoglycan chains, the primary component of the cell wall. This disruption leads to a weakened cell wall and ultimately cell lysis.

Caption: Mechanism of action for Ampicillin.

-

Ciprofloxacin: This fluoroquinolone also targets DNA gyrase and topoisomerase IV .[5] Its mechanism involves stabilizing the enzyme-DNA complex, which leads to breaks in the bacterial chromosome and ultimately inhibits DNA replication and transcription.

Caption: Mechanism of action for Ciprofloxacin.

Experimental Protocols for Antibacterial Susceptibility Testing

To ensure the reliability and reproducibility of antibacterial activity data, standardized testing methodologies are paramount. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines.[6][7][8]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.

Step-by-Step Methodology:

-

Preparation of Antimicrobial Stock Solutions: Dissolve the test compound (e.g., this compound) and standard antibiotics in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the antimicrobial agents in cation-adjusted Mueller-Hinton Broth (CAMHB).[9] This creates a gradient of antibiotic concentrations.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[10] Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.[9]

Caption: Workflow for Broth Microdilution MIC Assay.

Kirby-Bauer Disk Diffusion Method for Zone of Inhibition Measurement

This method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.[10]

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.[10]

-

Lawn Culture: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.[11]

-

Disk Application: Aseptically apply paper disks impregnated with a known concentration of the test compound and standard antibiotics onto the surface of the agar.[12]

-

Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

-

Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

-

Interpretation: The zone diameters are interpreted as susceptible, intermediate, or resistant according to CLSI or EUCAST guidelines.[13]

Caption: Workflow for Kirby-Bauer Disk Diffusion Assay.

Conclusion and Future Directions

The exploration of this compound and its derivatives reveals a promising avenue for the development of new antibacterial agents, particularly against Gram-positive pathogens. While direct comparative data remains to be fully established for the specific parent compound, the broader class demonstrates significant potential, often through the inhibition of essential bacterial enzymes like DNA gyrase.

Compared to standard antibiotics such as ampicillin and ciprofloxacin, these novel pyrrole compounds may offer an alternative mechanism of action that could be effective against resistant strains. However, challenges such as limited activity against Gram-negative bacteria need to be addressed through further structural modifications and optimization.

Future research should focus on:

-